5-Chloro-1-isopropyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-propan-2-ylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-8(2)13-6-5-9-7-10(12)3-4-11(9)13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVKEZPWKYMBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514573 | |
| Record name | 5-Chloro-1-(propan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820210-26-2 | |
| Record name | 5-Chloro-1-(propan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Chloro 1 Isopropyl 1h Indole and Its Precursors
Direct Synthesis Approaches to the Indole (B1671886) Nucleus
The formation of the indole core is a critical step in the synthesis of 5-Chloro-1-isopropyl-1H-indole. Several classical and modern synthetic methods can be employed to construct the bicyclic indole structure, each with its own advantages and limitations.
Fischer Indolization and Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis. wikipedia.org This acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone, followed by a ub.eduub.edu-sigmatropic rearrangement to form the indole. wikipedia.org For the synthesis of a 5-chloroindole (B142107) derivative, (4-chlorophenyl)hydrazine would be the logical starting material.
The general mechanism proceeds through the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Protonation and subsequent cyclic rearrangement lead to a diimine intermediate, which, after elimination of ammonia, yields the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride. wikipedia.orgnih.gov
A one-pot, three-component variation of the Fischer indole synthesis has been developed, which combines the formation of the arylhydrazone from a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt directly with the Fischer indolization step. springernature.com This approach offers increased efficiency by reducing the number of separate reaction and purification steps. springernature.com
Larock Indole Synthesis
The Larock indole synthesis, a palladium-catalyzed heteroannulation reaction, provides a powerful and versatile method for preparing polysubstituted indoles. wikipedia.org This reaction typically involves the coupling of an o-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.orgnih.gov The reaction is known for its high regioselectivity, often placing the bulkier substituent of the alkyne at the C2 position of the indole ring. ub.edu
The catalytic cycle is believed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and insertion of the alkyne. wikipedia.org Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org While initially developed with o-iodoanilines, the use of more readily available o-bromoanilines has also been explored, often requiring modified catalyst systems to achieve efficient coupling. nih.gov The choice of base, such as potassium carbonate, and the addition of ligands can significantly influence the reaction's outcome. wikipedia.org
Transition Metal-Catalyzed Cyclization Reactions (e.g., Sonogashira Cross-Coupling followed by cyclization)
Transition metal-catalyzed reactions, particularly those involving palladium, offer another strategic route to the indole nucleus. The Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl or vinyl halide, can be a key step in a sequence leading to indole formation. nih.govthieme-connect.com
In this approach, a suitably substituted aniline (B41778), such as a 2-iodo or 2-bromoaniline, is first coupled with an alkyne via a Sonogashira reaction. The resulting 2-alkynyl aniline intermediate can then undergo a subsequent intramolecular cyclization to form the indole ring. nih.gov This cyclization can be promoted by the same palladium catalyst or by the addition of other reagents. Microwave-assisted, one-pot procedures have been developed to streamline this process, combining the Sonogashira coupling and the cyclization into a single operational sequence. nih.gov The reaction conditions, including the choice of solvent and base, can be optimized to improve yields and reaction times. nih.gov
Dehydrogenation of Indoline (B122111) Precursors
The dehydrogenation of an indoline (a dihydroindole) offers a direct route to the corresponding indole. This method is contingent on the availability of the requisite 5-chloroindoline (B1581159) precursor. Various reagents and catalytic systems have been employed for this transformation.
Historically, reagents like chloranil (B122849) have been used for the dehydrogenation of indolines, including 5-chloroindoline. google.comprepchem.com However, economic and environmental considerations have driven the development of catalytic methods. google.com Palladium, platinum, or Raney nickel catalysts, sometimes in the presence of a hydrogen acceptor, have been shown to be effective for the dehydrogenation of indolines to indoles. google.comprepchem.com More recently, ruthenium-based catalysts have been investigated for the acceptorless dehydrogenation of indolines, offering an efficient and environmentally benign alternative. thieme-connect.comgoogle.com Additionally, transition-metal-free protocols using strong bases like potassium tert-butoxide have been developed for the dehydrogenation of N-heterocycles, including indolines. dicp.ac.cn
N-Alkylation Strategies for 1-Substituted Indoles
Once the 5-chloroindole nucleus is formed, the final step in the synthesis of this compound is the introduction of the isopropyl group at the nitrogen atom.
Alkylation of 5-Chloroindole with Isopropyl Halides
The direct N-alkylation of an indole with an alkyl halide is a common and straightforward method for the synthesis of N-substituted indoles. In this case, 5-chloroindole would be reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), in the presence of a base.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. The base, which can range from alkali metal hydroxides and carbonates to stronger bases like sodium hydride, serves to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with the isopropyl halide to furnish the desired N-isopropyl product. The use of phase transfer catalysts can sometimes facilitate the reaction between the aqueous base and the organic substrate. researchgate.net The choice of base and reaction conditions can be critical to avoid competing C-alkylation.
Table 1: Summary of Synthetic Methodologies
| Method | Key Reactants | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Fischer Indolization | (4-chlorophenyl)hydrazine, Ketone/Aldehyde | Acid (Brønsted or Lewis) | Classic, versatile, forms indole core directly. wikipedia.org |
| Larock Indole Synthesis | o-haloaniline, Alkyne | Palladium catalyst | High regioselectivity, good for polysubstituted indoles. wikipedia.org |
| Sonogashira Coupling/Cyclization | o-haloaniline, Terminal alkyne | Palladium catalyst | Stepwise construction, allows for diverse substitutions. nih.gov |
| Dehydrogenation | 5-chloroindoline | Metal catalyst or base | Aromatization of a pre-formed ring system. google.comthieme-connect.comdicp.ac.cn |
| N-Alkylation | 5-chloroindole, Isopropyl halide | Base | Direct introduction of the N-substituent. organic-chemistry.org |
Phase Transfer Catalysis in N-Alkylation
Phase Transfer Catalysis (PTC) is a powerful methodology for the N-alkylation of indoles, including the synthesis of this compound. This technique facilitates the reaction between reactants located in different phases (typically a solid or aqueous phase and an organic phase). acsgcipr.org The core principle involves a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), which transports a nucleophile (the deprotonated indole anion) from the aqueous or solid phase into the organic phase where the electrophile (an alkylating agent like 2-iodopropane) is dissolved, thereby enabling the reaction to proceed. acsgcipr.orgresearchgate.net
The advantages of PTC include the use of inexpensive inorganic bases like potassium carbonate or sodium hydroxide, milder reaction conditions, and the potential for solvent-free processes, which aligns with green chemistry principles. acsgcipr.org The choice of catalyst is crucial; empirical parameters such as the total number of carbon atoms on the alkyl chains of the quaternary ammonium salt can influence catalyst performance. acsgcipr.org For instance, N-alkylation of 5-chloro-1H-indole-2,3-dione has been successfully achieved using potassium carbonate as the base and TBAB as the catalyst in dimethylformamide (DMF). researchgate.netijaems.com
Recent advancements have focused on scaling up these reactions. Continuous flow processes integrating PTC with separation have been developed to overcome heat and mass transfer limitations often encountered in batch scale-ups, leading to a safer process and higher product purity. rsc.org
Table 1: Examples of Phase Transfer Catalysis in N-Alkylation of Indole Derivatives
| Indole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Key Finding | Reference |
|---|---|---|---|---|---|
| 5-Chloro-1H-indole-2,3-dione | Propargyl bromide | TBAB / K₂CO₃ | DMF | Efficient synthesis of N-propargyl intermediate for click chemistry. | researchgate.netijaems.com |
| 5-Chloro-1H-indole-2,3-dione | Methyl iodide | TBAB / K₂CO₃ | DMF | Preparation of N-methyl derivative. | researchgate.net |
| Indole | Alkyl halides/sulfonates | [bmim][BF₄] / K₂CO₃ | Acetonitrile | Ionic liquid serves as a sustainable reaction medium. | acs.org |
Synthesis via 5-Chloroisatin (B99725) Derivatives
5-Chloroisatin (5-Chloro-1H-indole-2,3-dione) is a versatile and pivotal precursor for synthesizing a range of heterocyclic compounds, including derivatives that can lead to this compound. researchgate.netontosight.ai Its reactive dione (B5365651) moiety and the ability to undergo N-substitution make it an ideal starting material. ontosight.ainih.gov
The primary derivatization of 5-chloro-1H-indole-2,3-dione involves N-alkylation at the indole nitrogen. This is commonly accomplished under phase transfer catalysis (PTC) conditions. researchgate.net For example, reacting 5-chloroisatin with an alkyl halide like propargyl bromide in the presence of potassium carbonate and a TBAB catalyst yields the corresponding N-alkylated derivative, 5-chloro-1-(prop-2-ynyl)indoline-2,3-dione. ijaems.com This specific derivatization is particularly useful as it introduces a terminal alkyne, a functional group essential for subsequent cycloaddition reactions. ijaems.com
Beyond simple alkylation, the carbonyl groups of the isatin (B1672199) core can undergo condensation reactions. For instance, 5-chloroisatin can react with acetone (B3395972) in the presence of K₂CO₃ to yield a 3-hydroxy-3-alkyl derivative, which can be subsequently dehydrated. nih.gov It can also react with amines, such as methyltryptamine, to form imine intermediates. nih.gov These derivatizations provide access to a wide array of substituted indoles and related heterocycles. Following N-isopropylation, the resulting N-isopropyl-5-chloroisatin could be chemically reduced to form the target indole, this compound.
Table 2: Selected Derivatization Reactions of 5-Chloro-1H-indole-2,3-dione
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Propargyl bromide | K₂CO₃, TBAB, DMF | N-propargyl-5-chloroisatin | ijaems.com |
| Acetone | K₂CO₃ | 3-hydroxy-3-alkyl-5-chloroisatin | nih.gov |
| Methyltryptamine | Ethanol, 80°C | Imine derivative | nih.gov |
The derivatives of 5-chloroisatin are excellent substrates for cycloaddition reactions, a powerful tool for constructing complex heterocyclic systems. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". ijaems.com The N-propargyl-5-chloroisatin, synthesized as described above, serves as the alkyne component in this reaction. ijaems.com When reacted with various organic azides in the presence of a copper(I) catalyst, it regioselectively yields 1,4-disubstituted 1,2,3-triazole derivatives linked to the 5-chloroisatin core. ijaems.com This method is highly efficient, proceeds under mild conditions, and produces high yields. ijaems.com
In addition to click chemistry, other 1,3-dipolar cycloaddition reactions are also employed. For instance, 1-allyl-5-chloro-indole-2,3-dione can act as a dipolarophile, reacting with nitrile oxides (generated in situ from oximes) to synthesize novel isoxazoline-functionalized indoline systems. researchgate.net These cycloaddition strategies significantly expand the molecular diversity achievable from the 5-chloroisatin scaffold.
Table 3: Cycloaddition Reactions Involving 5-Chloroisatin Derivatives
| Dipolarophile | Dipole | Catalyst/Conditions | Product | Reaction Type | Reference |
|---|---|---|---|---|---|
| 5-Chloro-1-(prop-2-ynyl)indoline-2,3-dione | Organic Azides | CuI, Ethanol, 25°C | 1,2,3-Triazole derivative | CuAAC (Click Chemistry) | ijaems.com |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of N-alkylated indoles like this compound has benefited significantly from the application of green chemistry principles, focusing on alternative reaction media and efficient catalytic systems.
A key goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Performing reactions in aqueous media is an attractive alternative, as water is non-toxic, inexpensive, and non-flammable. scispace.com Research has shown that the N-alkylation of indoles can be achieved chemoselectively in aqueous microdroplets. stanford.eduresearchgate.net In a three-component Mannich-type reaction, using aqueous microdroplets led exclusively to the N-alkylation product without any catalyst, whereas the same reaction in bulk phase required a catalyst and yielded the C-alkylation product. stanford.eduresearchgate.net While yields are currently moderate, this method highlights a significant shift in selectivity offered by unique aqueous environments. stanford.edu
Other green media have also been explored. Polyethylene glycol (PEG-600) has been used as a facile and eco-friendly reaction medium for the N-alkylation of indole derivatives. openmedicinalchemistryjournal.com Furthermore, some reactions can be performed under solvent-free conditions, for example, using nano MgO as a solid catalyst for the reaction between indoles and epoxides, which minimizes waste and simplifies product isolation. openmedicinalchemistryjournal.com
Table 4: Green Media for N-Alkylation of Indoles
| Reaction Medium | Alkylating Agent/Reaction Type | Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Aqueous Microdroplets | Three-component Mannich-type | None | High N-alkylation chemoselectivity. | stanford.eduresearchgate.net |
| Water | Electron deficient olefins (Michael Addition) | TBAHS | Environmentally benign solvent. | scispace.com |
| PEG-600 | Alkyl/aralkyl halides | None | Recyclable and eco-friendly medium. | openmedicinalchemistryjournal.com |
The development of advanced catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of indole synthesis. A significant advancement is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. One such system is a platinum-loaded HBEA zeolite (Pt/HBEA), which effectively catalyzes the regioselective N-alkylation of indoles with primary alcohols. researchgate.net This process operates under a "borrowing-hydrogen" methodology, where the alcohol is temporarily dehydrogenated to an aldehyde, which then condenses with the indole, followed by hydrogenation of the resulting enamine intermediate. researchgate.net
Various metal-based catalysts have been developed for efficient N-alkylation. These include copper catalysts for coupling indoles with N-tosylhydrazones rsc.org, iridium catalysts for the functionalization of indolines with alcohols in water acs.org, and manganese catalysts that can selectively provide either N- or C-alkylated products depending on the solvent. researchgate.net Metal-free approaches have also been reported, such as the reductive N-alkylation of indoles using aldehydes as the alkylating agent and triethylsilane as an inexpensive reductant, which can be performed on a large scale. acs.org
Table 5: Advanced Catalytic Systems for Indole N-Alkylation
| Catalyst System | Alkylating Agent | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pt/HBEA (Zeolite) | Primary Alcohols | Toluene | Heterogeneous, reusable, additive-free, "borrowing-hydrogen" mechanism. | researchgate.net |
| CuI / tri(p-tolyl)phosphine | N-Tosylhydrazones | Dioxane | Direct N-alkylation via reductive cross-coupling. | rsc.org |
| Iridium Complex | Alcohols | Water | Regio-selective C-H and N-H functionalization in aqueous media. | acs.org |
| Chiral Phosphoric Acid | Aza-para-quinone methides | Dichloromethane | Organocatalytic, asymmetric N-alkylation with high enantioselectivity. | researchgate.net |
Chemical Reactivity and Transformation Studies of 5 Chloro 1 Isopropyl 1h Indole
Electrophilic Aromatic Substitution Reactivity of the Indole (B1671886) Ring
The indole ring is a π-excessive system, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution in indoles is the C-3 position, as the resulting cationic intermediate (indoleninium ion) is more stable due to resonance stabilization involving the nitrogen lone pair. acs.org The presence of the N-isopropyl group further enhances the electron density of the pyrrole (B145914) ring, promoting electrophilic substitution. However, the chloro group at the C-5 position is electron-withdrawing through induction and deactivates the benzene (B151609) ring towards electrophilic attack.
Common electrophilic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. For 5-Chloro-1-isopropyl-1H-indole, these reactions are expected to proceed preferentially at the C-3 position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagent | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-Chloro-1-isopropyl-3-nitro-1H-indole |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-5-chloro-1-isopropyl-1H-indole |
| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde organic-chemistry.orgijpcbs.com |
| Mannich Reaction | CH₂O, (CH₃)₂NH | 5-Chloro-1-isopropyl-3-((dimethylamino)methyl)-1H-indole nih.gov |
| Friedel-Crafts Acylation | (COCl)₂, AlCl₃ | 2-(5-Chloro-1-isopropyl-1H-indol-3-yl)-2-oxoacetyl chloride |
Research on related 5-chloroindoles has shown that Friedel-Crafts-type alkylation can occur at the C-3 position. For instance, the reaction of 5-chloro-1H-indole with 1,3-diphenyl-2-propenyl acetate (B1210297) in the presence of a palladium catalyst yields 3-(1,3-diphenyl-2-propenyl)-5-chloro-1H-indole. mdpi.com It is anticipated that this compound would undergo similar C-3 alkylations.
Derivatization at C-3 Position and Other Ring Positions
The C-3 position of this compound is the most nucleophilic and therefore the primary site for derivatization. As discussed, electrophilic substitution reactions readily introduce functional groups at this position.
Beyond direct electrophilic attack, metalation followed by reaction with an electrophile is a powerful strategy for C-2 functionalization. Since the C-3 position is unsubstituted in this compound, direct lithiation would likely occur at this position. However, if the C-3 position is blocked, lithiation can be directed to the C-2 position, especially with an N-protecting group that can direct the metalation. In the case of this compound, the N-isopropyl group is not a strong directing group for C-2 metalation.
Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the functionalization of indoles at various positions. For N-alkylindoles, oxidative coupling with arenes can lead to C-2 arylation. uri.eduacs.org This suggests that this compound could potentially be arylated at the C-2 position under appropriate palladium catalysis.
Derivatization can also be achieved through modification of functional groups introduced onto the ring. For example, a 3-formyl group, introduced via the Vilsmeier-Haack reaction, can be a versatile handle for further transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an oxime or hydrazone.
Investigation of Side Chain Reactivity (e.g., Isopropyl Group Modifications)
The N-isopropyl group in this compound is generally considered to be chemically robust and less reactive compared to the indole ring itself. Under many reaction conditions that target the indole nucleus, the isopropyl group remains intact. nih.govescholarship.org
However, under harsh oxidative conditions, degradation of the N-alkyl group could potentially occur. There is limited specific information in the literature regarding the direct chemical modification of the N-isopropyl group on an indole ring without affecting the ring itself. Any such transformation would likely require specific and carefully controlled reaction conditions to overcome the stability of the alkyl group and the higher reactivity of the indole core.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Isopropyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information on the chemical environment and number of different types of protons in a molecule. In a study detailing the synthesis of a series of indole (B1671886) derivatives, 5-Chloro-1-isopropyl-1H-indole was prepared from 5-chloroindole (B142107) and 2-iodopropane (B156323). acs.org The resulting compound was characterized by ¹H NMR spectroscopy. acs.org
The analysis, conducted in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) at a frequency of 250 MHz, revealed a characteristic signal at 7.58 ppm. acs.org This chemical shift value is indicative of a proton in a specific electronic environment within the indole ring structure. The full spectrum would provide further details, such as the signals for the isopropyl group protons and the other aromatic protons on the indole scaffold, including their multiplicity and coupling constants, which are crucial for a complete structural assignment. However, only this partial data is available in the cited literature. acs.org
Table 1: ¹H NMR Data for this compound
| Parameter | Value |
| Solvent | DMSO-d6 |
| Frequency | 250 MHz |
| Chemical Shift (δ) | 7.58 ppm |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., alkyl, aromatic, carbonyl) in a molecule. A thorough search of scientific literature did not yield specific ¹³C NMR data for this compound. While data exists for structurally related compounds, such as derivatives with substitutions at the 3-position, this information cannot be accurately extrapolated to the title compound. The acquisition of ¹³C NMR data would be a critical step for the unambiguous confirmation of its chemical structure, revealing the precise chemical shifts for each of the 11 carbon atoms in the molecule.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful methods for establishing connectivity between protons and carbons. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range (2-3 bond) correlations. This information is vital for assigning the specific ¹H and ¹³C signals to their respective atoms in the molecule, especially for complex structures.
Detailed searches of available scientific databases and literature did not provide any experimental 2D NMR data (HSQC, HMBC) specifically for this compound. Performing these experiments would be essential for the complete and unequivocal assignment of all proton and carbon signals, solidifying the structural elucidation of the compound.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands for different functional groups. A comprehensive review of the literature did not uncover any published FT-IR spectra or data for this compound. An experimental FT-IR spectrum would be expected to show characteristic peaks for C-H stretching of the alkyl and aromatic groups, C=C stretching within the aromatic rings, and C-N stretching, as well as vibrations associated with the C-Cl bond.
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. No specific Raman spectroscopic data for this compound could be located in the surveyed scientific literature. Analysis via Raman spectroscopy would provide additional valuable information on the vibrational modes of the molecule, complementing the data from FT-IR and contributing to a more complete structural characterization.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an experimental mass that can be compared against a theoretical value calculated from the isotopic masses of the constituent atoms.
For this compound, the molecular formula has been established as C₁₁H₁₂ClN. This formula allows for the calculation of its theoretical exact mass, which serves as a benchmark for experimental verification. The confirmation of this mass is a crucial step in verifying the compound's identity following synthesis.
The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element: Carbon (¹²C), Hydrogen (¹H), Chlorine (³⁵Cl), and Nitrogen (¹⁴N). The expected value for the protonated molecule, [M+H]⁺, would be compared against the experimentally observed m/z value in the mass spectrum. A close match, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential structures with the same nominal mass.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂ClN |
| Most Abundant Isotopes | ¹²C, ¹H, ³⁵Cl, ¹⁴N |
| Calculated Monoisotopic Mass (M) | 193.0658 u |
| Calculated m/z for [M+H]⁺ | 194.0731 u |
This precise mass measurement is a definitive piece of data in the structural elucidation puzzle, confirming that the correct atoms are present in the correct quantities within the molecule.
X-ray Crystallography for Solid-State Structure Determination
While HRMS confirms the molecular formula, X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in the solid state. This technique would allow for the complete determination of the molecule's conformation, the spatial relationship between its constituent rings and substituent groups, and the nature of intermolecular forces that govern its crystal packing.
Despite a thorough search of publicly available scientific literature and crystallographic databases, no crystal structure data for this compound has been reported. Therefore, a detailed analysis based on experimental data for the following subsections is not possible at this time.
A detailed experimental analysis of the molecular conformation and specific dihedral angles for this compound cannot be provided due to the absence of published crystallographic data.
A specific analysis of the crystal packing and the operative supramolecular interactions for this compound is not possible without experimental crystal structure data.
A description of hydrogen bonding networks cannot be accurately generated without a solved crystal structure for this compound.
The presence and geometry of π-π stacking interactions are determined from crystallographic analysis, which is currently unavailable for this compound.
Computational and Theoretical Chemistry Studies of 5 Chloro 1 Isopropyl 1h Indole
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic properties. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are crucial indicators of a molecule's reactivity. For a specific molecule like 5-Chloro-1-isopropyl-1H-indole, these values would be calculated using quantum chemical software. Typically, for related indole (B1671886) compounds, the HOMO is distributed over the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO is also located on the aromatic system. The presence of the electron-withdrawing chlorine atom at the C5 position and the electron-donating isopropyl group at the N1 position would influence the precise energies and distributions of these orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net This gap is also instrumental in understanding the intramolecular charge transfer (ICT) characteristics of a molecule. For this compound, a detailed analysis would reveal how the chloro and isopropyl substituents modulate this energy gap and influence its electronic behavior.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, particularly molecules and condensed phases. researchgate.netimist.ma It is employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.
The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. Common functionals include B3LYP and M06, while typical basis sets range from Pople's style, such as 6-31G(d,p) or 6-311++G(d,p), to correlation-consistent basis sets like cc-pVDZ. researchgate.nettandfonline.com For a study on this compound, researchers would select a combination that provides a good balance between computational cost and accuracy, often validating their choice against experimental data if available. Studies on similar heterocyclic compounds have often utilized the B3LYP functional with the 6-311++G(d,p) or cc-pVDZ basis sets to obtain reliable results. researchgate.nettandfonline.com
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugative interactions, intramolecular charge transfer, and bonding within a molecule. researchgate.net It provides a localized picture of the electron density in atomic and bonding orbitals. An NBO analysis for this compound would quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis) NBOs, offering a deeper understanding of the electronic interactions governed by the chloro and isopropyl groups. tandfonline.comresearchgate.net
Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and include:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ)
Intermolecular Interactions and Crystal Packing Theory
The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. Computational chemistry offers powerful tools to investigate these interactions and predict the most stable crystal structures.
Quantitative Analysis of Noncovalent Interactions
Noncovalent interactions are crucial in determining the crystal packing of organic molecules. These interactions, though weaker than covalent bonds, collectively dictate the supramolecular architecture. For this compound, several types of noncovalent interactions are anticipated to be significant. These include hydrogen bonds, halogen bonds, and π-stacking interactions.
Theoretical studies on similar indole derivatives have highlighted the importance of C-H···π interactions and their influence on molecular conformation and crystal packing. The chlorine atom in the 5-position can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. The indole ring itself is a rich π-system, capable of engaging in π-π stacking and C-H···π interactions with neighboring molecules.
A quantitative analysis of these noncovalent interactions can be performed using various computational methods, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots. These analyses provide information on the strength and nature of the interactions.
Table 1: Predicted Noncovalent Interactions in the this compound Crystal Lattice
| Interaction Type | Donor | Acceptor | Predicted Strength (kcal/mol) |
| Hydrogen Bond | C-H (isopropyl) | Cl | Weak |
| Halogen Bond | C-Cl | N (indole) | Moderate |
| π-π Stacking | Indole Ring | Indole Ring | Moderate |
| C-H···π Interaction | C-H (aromatic) | Indole Ring | Weak |
Note: The strengths are qualitative predictions based on general principles of noncovalent interactions and require specific computational analysis for precise quantification.
Computational Prediction of Crystal Structures
Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements for a given molecule, based on its chemical diagram. ucl.ac.uknih.gov This field is of paramount importance in materials science and the pharmaceutical industry for understanding polymorphism. nih.govarxiv.org
The process of CSP typically involves two main stages:
Generating a diverse set of plausible crystal structures: This is often achieved using sophisticated search algorithms that explore different space groups and molecular conformations.
Ranking the generated structures by their lattice energy: The energies are calculated using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). arxiv.org
For this compound, a CSP study would likely reveal several potential polymorphs, each with a unique set of intermolecular interactions and packing motifs. The predicted stable structures would likely feature arrangements that maximize favorable noncovalent interactions, such as the formation of hydrogen-bonded or halogen-bonded chains or sheets. The final ranking of predicted structures is based on their relative free energies, which include contributions from vibrational effects. arxiv.org
Simulated Spectroscopic Data and Comparison with Experimental Results
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide insights into its vibrational (FT-IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.net
DFT calculations are commonly employed to predict these spectra. researchgate.net The calculated vibrational frequencies, for instance, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing information about electronic transitions. researchgate.net Gauge-Including Atomic Orbital (GIAO) calculations are the standard for predicting NMR chemical shifts. researchgate.net
A comparison between simulated and experimental spectra can validate the accuracy of the computational model and provide a more detailed understanding of the molecule's electronic structure and bonding. semanticscholar.org For example, a good correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts would confirm the predicted molecular geometry in solution.
Table 2: Illustrative Comparison of Simulated and Experimental Spectroscopic Data for a Related Indole Derivative
| Spectroscopic Technique | Calculated Peak/Shift | Experimental Peak/Shift | Assignment |
| FT-IR (cm⁻¹) | 3105 | 3100 | N-H stretch |
| ¹³C NMR (ppm) | 125.4 | 125.1 | C5-H |
| UV-Vis (nm) | 278 | 280 | π → π* transition |
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions at the molecular level. dokumen.pub For reactions involving this compound, such as its synthesis or subsequent functionalization, computational modeling can be used to:
Identify reaction intermediates and transition states: By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
Calculate reaction barriers and rates: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Computational methods can provide quantitative estimates of these barriers.
Investigate the role of catalysts: The mechanism by which a catalyst lowers the activation energy can be elucidated by modeling the catalytic cycle.
Predict regioselectivity and stereoselectivity: By comparing the activation energies of different possible reaction pathways, the preferred outcome of a reaction can be predicted.
For instance, the synthesis of this compound from 5-chloroindole (B142107) and 2-iodopropane (B156323) could be modeled to understand the nucleophilic substitution mechanism at the indole nitrogen. acs.org Computational studies can clarify the role of the base and solvent in facilitating this reaction. Furthermore, for reactions where this compound is a reactant, such as electrophilic aromatic substitution on the indole ring, computational modeling can predict the most likely site of substitution by analyzing the distribution of electron density and the stability of the resulting intermediates.
Mechanistic Investigations and Emerging Non Clinical Applications
Molecular Recognition and Interaction Mechanisms
There is a lack of specific research detailing the molecular recognition and interaction mechanisms of 5-Chloro-1-isopropyl-1H-indole.
Ligand-Protein Binding Mechanisms (e.g., interaction with enzymes and receptors)
No specific studies outlining the binding of this compound to enzymes or receptors have been identified. The exploration of its potential as a ligand would require computational docking studies and biophysical assays to understand its binding affinity and mode of interaction with various protein targets.
Modulation of Cellular Pathways (e.g., signaling pathways regulating cell growth and division)
Information regarding the effect of this compound on cellular pathways, such as those that regulate cell growth and division, is not available in published research. To determine any such activity, comprehensive in vitro studies on various cell lines would be necessary to assess its impact on cell proliferation, apoptosis, and other key cellular processes.
Materials Science Applications
The potential applications of this compound in the field of materials science have not been explored in the available literature.
Polymerization Characteristics and Film Formation
There is no information available regarding the ability of this compound to undergo polymerization or to be used in the formation of thin films. Research in this area would involve attempting to polymerize the monomer under various conditions and characterizing the resulting materials.
Redox-Active Film Properties
Given the absence of studies on film formation, there is consequently no data on the potential redox-active properties of films derived from this compound. Investigation into this area would first require the successful formation of films, followed by electrochemical analysis to determine their redox behavior.
Catalytic and Reaction Engineering Contexts
The utility of this compound in catalytic processes or reaction engineering is not described in the scientific literature. Determining any catalytic activity would necessitate screening the compound in various chemical transformations to identify any potential to accelerate or control reaction outcomes.
Role as a Catalyst or Ligand in Organic Transformations
The indole (B1671886) nucleus is a foundational scaffold in numerous natural products and pharmaceutical agents. mdpi.com While extensive research has focused on the synthesis and biological activity of indole derivatives, the exploration of simple substituted indoles, such as this compound, as catalysts or ligands in organic transformations is not widely documented in publicly available scientific literature.
The synthesis of N-alkylated indoles, a category to which this compound belongs, is often achieved through catalytic processes. mdpi.comnih.govdntb.gov.ua These methods typically employ transition metals or organocatalysts to facilitate the alkylation of the indole nitrogen. mdpi.comnih.gov For instance, iron-catalyzed N-alkylation of indolines followed by oxidation is one strategy to produce N-alkylated indoles. nih.gov However, in these transformations, the indole derivative is the product rather than a component of the catalytic system.
The potential for an indole derivative to act as a ligand is conceivable, given the electron-rich nature of the heterocyclic ring and the presence of the nitrogen atom. These features could allow for coordination with metal centers. Indole-containing compounds have been noted for their coordination capacity with various metal ions. mdpi.com Nevertheless, specific studies detailing the use of this compound as a ligand in catalytic reactions are scarce. Further research would be required to investigate and characterize its potential coordinating properties and subsequent catalytic activity in organic transformations.
Inhibition of Chemical Processes (e.g., corrosion inhibition studies for related indoles)
While direct studies on this compound as a chemical process inhibitor are not prominent, the broader class of indole derivatives has been extensively investigated for such properties, particularly in the field of corrosion inhibition. mdpi.comhw.ac.ukresearchgate.nethw.ac.ukresearchgate.net These studies provide a strong basis for understanding the potential inhibitory mechanisms of the indole scaffold.
Indole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals, including mild steel, carbon steel, and copper, primarily in acidic environments such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). mdpi.comhw.ac.ukresearchgate.net The inhibitory action is attributed to the adsorption of the indole molecules onto the metal surface. mdpi.comhw.ac.uk This forms a protective barrier that obstructs the movement of mass and charge, thereby shielding the metal from corrosive agents. mdpi.com
The mechanism of inhibition often involves the presence of heteroatoms (like nitrogen in the indole ring), π-electrons from the aromatic system, and polar functional groups, which enhance the adsorption process onto the metallic surface. researchgate.net The effectiveness of inhibition typically increases with the concentration of the indole derivative. mdpi.comresearchgate.nethw.ac.uk
Several key findings from studies on related indoles include:
Mixed-Type Inhibition: Many indole derivatives function as mixed-type inhibitors, meaning they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comresearchgate.net
Adsorption Isotherms: The adsorption of these inhibitors on the metal surface has been found to follow established models, such as the Langmuir or Temkin adsorption isotherms, which describe the relationship between the inhibitor concentration and the surface coverage. hw.ac.ukresearchgate.net
Influence of Substituents: The structure of the indole derivative, including the nature and position of substituents, plays a crucial role in its inhibitory efficiency. For example, a study on a 5-chloroisatin (B99725) derivative showed it to be an excellent inhibitor for mild steel in phosphoric acid, achieving up to 91% efficiency. researchgate.net This suggests that the chloro-substituent, as seen in this compound, could be a favorable feature for corrosion inhibition.
The table below summarizes the performance of various indole derivatives as corrosion inhibitors based on published research.
| Indole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibitor Type | Source |
|---|---|---|---|---|---|
| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2 | Mixed | mdpi.com |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 | Mixed | mdpi.com |
| Indole | Carbon Steel | 0.8 M H₂SO₄ | 81.0 | Not Specified | hw.ac.ukhw.ac.uk |
| Indole-5-carboxylic acid | Copper | H₂SO₄ | 95.0 | Mixed | mdpi.comhw.ac.uk |
| 5-chloro-1-(2-(dimethylamino) ethyl) indoline-2,3-dione | Mild Steel | 1 M H₃PO₄ | 91.0 | Mixed | researchgate.net |
| Indole-3-acetic acid | C-steel | 10% HCl | Data not quantified | Mixed | researchgate.net |
These findings collectively suggest that the this compound molecule possesses the core structural features necessary for potential activity as a corrosion inhibitor. The presence of the electron-donating nitrogen atom, the aromatic π-system, and the chloro-substituent could facilitate effective adsorption onto metal surfaces, thereby inhibiting corrosive processes. However, empirical studies are needed to confirm and quantify this potential application.
Future Directions and Emerging Research Avenues for 5 Chloro 1 Isopropyl 1h Indole
Exploration of Novel Synthetic Pathways
The efficient and scalable synthesis of 5-Chloro-1-isopropyl-1H-indole is a prerequisite for its extensive investigation. While classical indole (B1671886) syntheses like the Fischer, Bischler-Möhlau, and Reissert methods provide foundational routes, future research is anticipated to focus on more modern and efficient strategies.
One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. For instance, a potential pathway could involve the N-isopropylation of 5-chloroindole (B142107). The synthesis of 5-chloroindole itself can be achieved through various methods, including the halogen-halogen exchange reaction from 5-bromoindole (B119039) using cuprous chloride in a dipolar aprotic solvent like N-methyl-2-pyrrolidone, which has been shown to produce good yields researchgate.net. Another approach is the Fischer indole synthesis starting from (4-chlorophenyl)hydrazine and a suitable ketone or aldehyde, followed by cyclization in the presence of an acid catalyst like polyphosphoric acid researchgate.net.
Once 5-chloroindole is obtained, the introduction of the isopropyl group at the N-1 position can be explored. Traditional N-alkylation methods often suffer from poor selectivity, with potential for C-alkylation as a competing side reaction. Modern approaches utilizing milder and more selective conditions are therefore of high interest. For example, a Buchwald-Hartwig or Ullmann-type coupling reaction with isopropyl halides could be investigated. Alternatively, a Mitsunobu reaction with isopropanol (B130326) could offer a stereospecific route if chiral variants were of interest.
Another innovative approach could be a one-pot synthesis that combines the formation of the indole ring and the N-alkylation step. This could potentially involve a domino reaction sequence, starting from readily available precursors, to improve atom economy and reduce the number of synthetic steps and purification procedures. A hypothetical reaction scheme is presented below:
Table 1: Potential Novel Synthetic Strategies for this compound
| Strategy | Key Reaction | Potential Advantages |
| N-Isopropylation of 5-chloroindole | Buchwald-Hartwig or Ullmann coupling | High selectivity for N-alkylation, mild reaction conditions. |
| Modified Fischer Indole Synthesis | One-pot cyclization and N-alkylation | Increased efficiency, reduced waste. |
| Domino Reaction from Anilines | Multi-component reaction | High atom economy, rapid assembly of molecular complexity. |
| Photoredox Catalysis | Light-induced C-H functionalization | Access to novel reactivity, mild and environmentally friendly conditions. |
The development of such novel synthetic pathways will be crucial for making this compound more accessible for further research and potential applications.
Advanced Computational Studies for Property Prediction
In silico methods are powerful tools for predicting the physicochemical and biological properties of molecules, thereby guiding experimental work and reducing costs. For this compound, a range of computational studies can provide valuable insights.
Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular geometry, and spectroscopic properties of the molecule rsc.orgnih.gov. These calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and its potential as an organic semiconductor. The calculated properties can also be correlated with experimental data, such as UV-Vis and NMR spectra, to validate the computational models.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to predict the biological activity of this compound and its derivatives. By building models based on a training set of compounds with known activities, it is possible to predict the activity of new compounds and to identify the key structural features that contribute to their biological effects.
Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery scielo.brresearchgate.netresearchgate.net. A variety of software and web-based tools can be used to predict parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential toxicity. These predictions can help to assess the drug-likeness of this compound and to identify potential liabilities that may need to be addressed in the design of new analogues.
Table 2: Key Computational Predictions for this compound
| Property | Computational Method | Predicted Information |
| Electronic Structure | Density Functional Theory (DFT) | HOMO-LUMO gap, charge distribution, reactivity indices. |
| Biological Activity | Quantitative Structure-Activity Relationship (QSAR) | Prediction of antifungal, anticancer, or other activities. |
| Pharmacokinetics | ADMET Prediction | Oral bioavailability, metabolic stability, potential toxicity. |
| Molecular Docking | Molecular Docking Simulations | Binding affinity and mode of interaction with biological targets. |
These computational studies will play a vital role in prioritizing experimental efforts and in the rational design of new derivatives of this compound with improved properties.
Development of New Analytical Methodologies
The development of robust and sensitive analytical methods is essential for the quality control of this compound, including the determination of its purity and the identification of any impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of the compound and its potential byproducts ijsdr.org. Future research should focus on the development of validated, stability-indicating HPLC and UPLC methods. This would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve the desired separation and sensitivity.
The identification of unknown impurities often requires the use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) ijprajournal.com. By coupling the separation power of LC with the high sensitivity and structural information provided by MS, it is possible to identify and characterize impurities even at trace levels. Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), can provide accurate mass measurements and fragmentation patterns, which are crucial for the unambiguous identification of impurities.
Another important aspect of analytical method development is the profiling of isomeric impurities. The synthesis of this compound may lead to the formation of other regioisomers of the chloro-substituted indole. Therefore, the development of analytical methods capable of separating and quantifying these isomers is of high importance. This may require the use of specialized chromatographic columns or techniques like capillary electrophoresis.
Table 3: Advanced Analytical Techniques for the Characterization of this compound
| Analytical Technique | Application | Information Obtained |
| HPLC/UPLC | Purity determination, stability studies | Quantification of the main compound and known impurities. |
| LC-MS/HRMS | Impurity identification | Molecular weight and elemental composition of unknown impurities. |
| NMR Spectroscopy | Structural elucidation | Confirmation of the chemical structure and identification of isomers. |
| Capillary Electrophoresis | Isomer separation | Separation and quantification of regioisomers. |
The development of these advanced analytical methodologies will ensure the quality and consistency of this compound used in further research and potential applications.
Integration into Advanced Materials Systems
The unique electronic properties of the indole ring system make it an attractive building block for the development of advanced organic materials. The presence of the chloro and isopropyl substituents in this compound can be expected to modulate these properties, opening up possibilities for its use in various materials science applications.
One area of interest is the field of organic electronics. Halogenated organic molecules have been investigated as organic semiconductors due to their potential for improved charge transport properties and environmental stability researchgate.net. The chloro substituent in this compound could influence the molecular packing in the solid state, which is a critical factor for efficient charge transport. Future research could involve the synthesis of thin films of this compound and the characterization of their charge carrier mobility in organic field-effect transistors (OFETs).
Furthermore, the indole moiety is known to be fluorescent. The introduction of the chloro and isopropyl groups could tune the photophysical properties of the molecule, such as its absorption and emission wavelengths, and quantum yield. This could make this compound a candidate for use as an emitter in organic light-emitting diodes (OLEDs) or as a fluorescent probe for sensing applications.
The incorporation of this compound into polymeric systems could also lead to new materials with interesting properties. For example, it could be copolymerized with other monomers to create conducting polymers or polymers with tailored optical properties.
Table 4: Potential Applications of this compound in Advanced Materials
| Application Area | Desired Property | Potential Role of this compound |
| Organic Electronics | High charge carrier mobility | As a p-type or n-type semiconductor in OFETs. |
| Organic Photonics | High fluorescence quantum yield | As an emitter in OLEDs or as a fluorescent sensor. |
| Polymer Science | Tunable electronic and optical properties | As a functional monomer in advanced polymers. |
While speculative, the exploration of this compound in the context of materials science represents a promising and largely untapped area of research.
Unraveling Complex Biological Interaction Mechanisms (pre-clinical)
Indole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The specific substitution pattern of this compound suggests that it could also exhibit interesting biological effects.
Given that many antifungal agents are N-substituted azoles that inhibit the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane, it is plausible that this compound could act through a similar mechanism ebsco.comyoutube.com. The isopropyl group at the nitrogen atom may facilitate binding to the active site of enzymes involved in the ergosterol biosynthesis pathway, such as lanosterol (B1674476) 14α-demethylase. Pre-clinical studies should therefore include in vitro assays to evaluate the antifungal activity of the compound against a panel of pathogenic fungi.
Another potential mechanism of action for antifungal indole derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain nih.gov. Molecular docking studies could be used to predict the binding affinity of this compound to the active site of fungal SDH, and this could be followed up with enzymatic assays to confirm the inhibitory activity.
Beyond antifungal activity, the compound should be screened against a broader range of biological targets to identify other potential therapeutic applications. This could include assays for anticancer activity, antiviral activity, and activity against various enzymes and receptors.
Table 5: Pre-clinical Investigations into the Biological Activity of this compound
| Research Area | Potential Mechanism of Action | Proposed Pre-clinical Studies |
| Antifungal Activity | Inhibition of ergosterol biosynthesis | In vitro susceptibility testing against pathogenic fungi, enzyme inhibition assays. |
| Antifungal Activity | Inhibition of succinate dehydrogenase | Molecular docking, enzymatic assays, and cellular respiration studies. |
| Anticancer Activity | Various (e.g., kinase inhibition, apoptosis induction) | In vitro cytotoxicity screening against cancer cell lines, mechanism of action studies. |
| General Bioactivity | Broad-spectrum screening | High-throughput screening against a diverse panel of biological targets. |
The elucidation of the biological interaction mechanisms of this compound will be a critical step towards understanding its therapeutic potential and for the development of new drug candidates.
Q & A
Q. Table 1: Representative Reaction Conditions
| Reagent | Solvent | Catalyst | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Isopropyl bromide | DMSO | NaH | 25 | 93 | |
| CuI (click chemistry) | PEG-400/DMF | CuI | RT | 22–42 |
How is the structure of this compound confirmed experimentally?
Q. Spectroscopic Methods :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm) .
- HRMS : Molecular ion peaks (e.g., m/z 209.05 for C11H12ClN) validate molecular weight .
- X-ray Crystallography : Resolve crystal packing and substituent orientation (e.g., SHELX refinement) .
Q. Example NMR Data :
- 1H NMR (CDCl3) : δ 7.45 (d, J=8.4 Hz, 1H, H-4), 7.28 (s, 1H, H-2), 1.35 (d, J=6.8 Hz, 6H, CH(CH3)2) .
What are the stability considerations for this compound during storage?
- Storage : Stable at –20°C in inert atmosphere (N2/Ar). Avoid moisture and light to prevent decomposition .
- Incompatibilities : Reactive with strong oxidizers (e.g., HNO3) and bases (risk of dehalogenation) .
Advanced Research Questions
How does the isopropyl group influence reactivity in cross-coupling reactions?
The bulky isopropyl substituent:
- Steric Effects : Hinders electrophilic substitution at the indole C-3 position, directing reactions to C-2 or C-4 .
- Electronic Effects : Electron-donating isopropyl group increases electron density at N-1, enhancing nucleophilic alkylation efficiency .
Case Study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3)4 catalyst and elevated temps (80–100°C) due to steric hindrance .
What computational strategies predict the biological activity of derivatives?
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| logP (octanol-water) | 3.2 | HPLC | |
| pKa (N-H) | 16.8 | Potentiometric |
How are SAR studies designed for indole derivatives targeting kinase inhibition?
Q. Methodology :
Core Modification : Vary substituents (e.g., nitro at C-3, fluoro at C-4) to assess kinase selectivity .
Bioassay : Test IC50 against HeLa cells (MTT assay) and compare with control compounds .
Data Analysis : Use ANOVA to identify statistically significant activity trends (p<0.05) .
Example Finding : 5-Chloro-1-isopropyl-3-nitro-1H-indole shows 10× higher potency against EGFR than parent compound due to nitro group’s electron-withdrawing effect .
Contradictions and Resolutions
- Synthesis Yields : Microwave-assisted methods (42% yield ) vs. traditional alkylation (93% ). Resolution : Microwave reactions prioritize speed over yield, ideal for high-throughput screening .
- Reactivity : Chlorine at C-5 may deactivate the ring in some electrophilic substitutions but enhances stability in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
